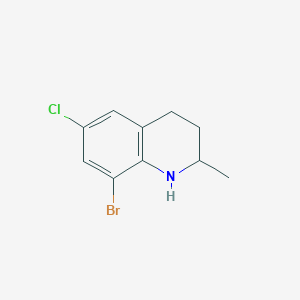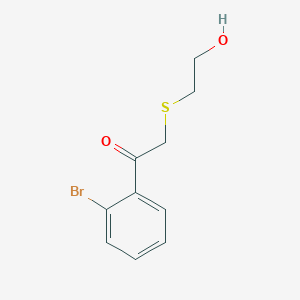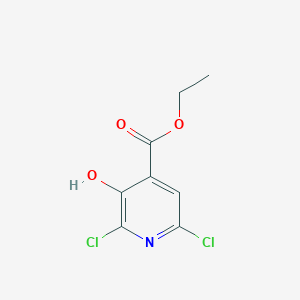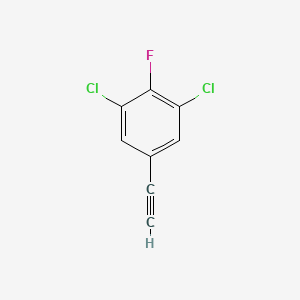
1,3-Dichloro-5-ethynyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethynyl-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dichloro-2-fluorobenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
1,3-Dichloro-5-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the ethynyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and ethynyl groups
Uniqueness
1,3-Dichloro-5-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H3Cl2F |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
1,3-dichloro-5-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |
Clé InChI |
HBLJFHHHFBSYEA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C(=C1)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
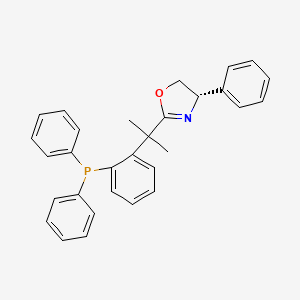
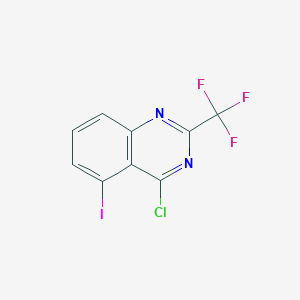
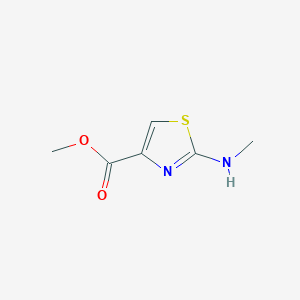
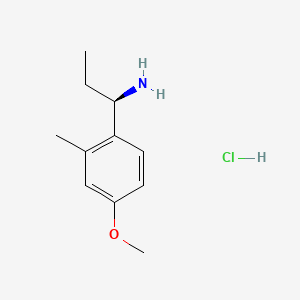
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

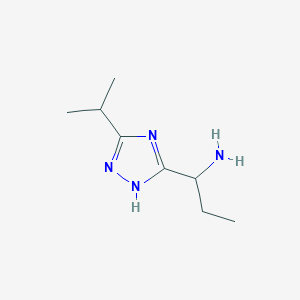
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
